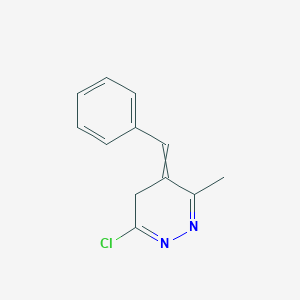![molecular formula C25H46N2O2 B14316252 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione CAS No. 109460-70-0](/img/structure/B14316252.png)
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by ultraviolet (UV) light. The unique structure of this compound, which includes a pyrrolidine-2,5-dione moiety and a tetramethylpiperidinyl group, contributes to its effectiveness in stabilizing materials against UV-induced damage.
Vorbereitungsmethoden
The synthesis of 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route starts with the preparation of 2,2,6,6-Tetramethylpiperidine, which is then functionalized to introduce the dodecyl chain and the pyrrolidine-2,5-dione moiety. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the starting material 1,6-hexanediamine can be reacted with 2,2,6,6-tetramethyl-4-piperidinone in the presence of a catalyst to produce the desired compound .
Analyse Chemischer Reaktionen
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a stabilizer for polymers, preventing degradation caused by UV light. In biology, it has been studied for its potential antioxidant properties. In medicine, it is explored for its role in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients. In industry, it is used in the production of plastics, coatings, and other materials that require UV protection .
Wirkmechanismus
The mechanism of action of 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione involves its ability to scavenge free radicals generated by UV light. The tetramethylpiperidinyl group acts as a radical trap, preventing the propagation of chain reactions that lead to polymer degradation. This compound also interacts with molecular targets involved in oxidative stress pathways, enhancing its protective effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione include other hindered amine light stabilizers such as 2,2,6,6-Tetramethylpiperidine and TEMPO. These compounds share similar structural features and mechanisms of action but may differ in their specific applications and effectiveness. For example, TEMPO is widely used as an oxidizing agent in organic synthesis, while 2,2,6,6-Tetramethylpiperidine is used as a hindered base in various chemical reactions .
Eigenschaften
CAS-Nummer |
109460-70-0 |
|---|---|
Molekularformel |
C25H46N2O2 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
1-[12-(2,2,6,6-tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H46N2O2/c1-24(2)19-21(20-25(3,4)26-24)15-13-11-9-7-5-6-8-10-12-14-18-27-22(28)16-17-23(27)29/h21,26H,5-20H2,1-4H3 |
InChI-Schlüssel |
NLWTVJOEEYHYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)CCCCCCCCCCCCN2C(=O)CCC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
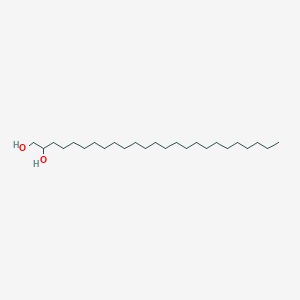
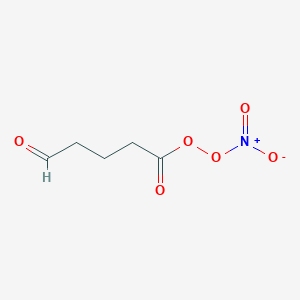
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
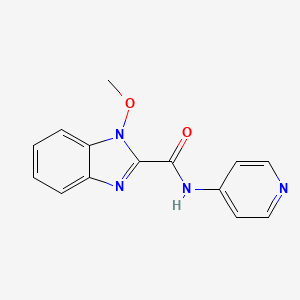

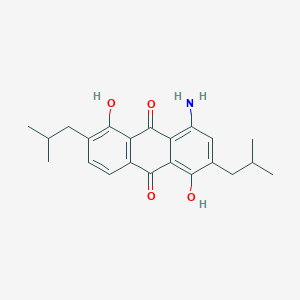
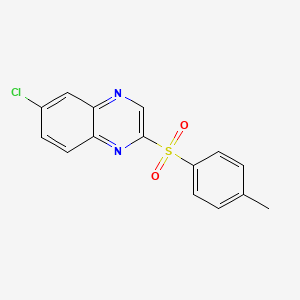
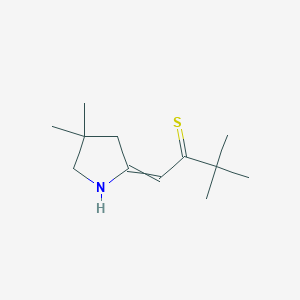
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
